2-(2,6-Dichloro-benzyl)-piperazine is an organic compound that belongs to the piperazine class of chemicals, characterized by its six-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and its utility in various scientific research contexts. The molecular formula for 2-(2,6-Dichloro-benzyl)-piperazine is , with a molecular weight of approximately 345.3 g/mol.
Classification:
The synthesis of 2-(2,6-Dichloro-benzyl)-piperazine can be achieved through several methods, often involving the reaction of 2,6-dichlorobenzyl chloride with piperazine derivatives. One common approach includes:
The molecular structure of 2-(2,6-Dichloro-benzyl)-piperazine can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-[(2,6-dichlorophenyl)methyl]piperazine-1-carboxylate |
| InChI Key | RYBDHFSLRCFGMB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=C(C=CC=C2Cl)Cl |
The compound can participate in various chemical reactions:
The mechanism of action for compounds in the piperazine class often involves interaction with neurotransmitter systems in biological organisms. For instance, piperazine derivatives can act as antagonists at serotonin receptors or modulators at other neurotransmitter sites, influencing various physiological responses such as anxiety and mood regulation. The specific interactions depend on the structural modifications present in the compound .
The compound's melting point and boiling point data are critical for understanding its behavior under different conditions but are not universally reported in available literature.
2-(2,6-Dichloro-benzyl)-piperazine has several scientific applications:
This detailed exploration of 2-(2,6-Dichloro-benzyl)-piperazine highlights its significance within both chemical synthesis and medicinal applications, underlining its versatility and relevance in ongoing research efforts.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7